molecular formula C26H31FN4O2S B2665226 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluorobenzene-1-sulfonamide CAS No. 932501-97-8

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluorobenzene-1-sulfonamide

Cat. No.: B2665226
CAS No.: 932501-97-8
M. Wt: 482.62
InChI Key: JGAJLVSVRBNXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a sulfonamide core linked to a 4-fluorophenyl group, a phenylpiperazine moiety, and a dimethylamino-substituted phenyl ethyl chain. The sulfonamide group may enhance hydrogen-bonding interactions, while fluorine improves metabolic stability and lipophilicity.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN4O2S/c1-29(2)23-12-8-21(9-13-23)26(20-28-34(32,33)25-14-10-22(27)11-15-25)31-18-16-30(17-19-31)24-6-4-3-5-7-24/h3-15,26,28H,16-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAJLVSVRBNXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluorobenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H31FN4O2S, and it has a molecular weight of approximately 485.62 g/mol. Its structure includes:

  • Dimethylamino Group : Enhances solubility and biological activity.
  • Phenylpiperazine Moiety : Associated with neuropharmacological properties.
  • Fluorobenzene Sulfonamide Group : Imparts stability and potential for interaction with biological targets.

Structural Representation

ComponentDescription
Dimethylamino GroupEnhances solubility
Phenylpiperazine MoietyNeuropharmacological activity
Fluorobenzene SulfonamideStability and interaction potential

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to modulate neurotransmitter systems, particularly dopamine receptors, which are implicated in several neuropsychiatric disorders.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Antidepressant-like Effects : Through modulation of serotonin and dopamine pathways.
  • Antipsychotic Activity : Potentially beneficial in treating schizophrenia due to its selective binding to dopamine D3 receptors.

Case Studies

  • Dopamine Receptor Binding
    • A study demonstrated that the compound binds selectively to dopamine D3 receptors, with a Ki value indicating significant potency in displacing radiolabeled dopamine. This suggests therapeutic potential in conditions like schizophrenia and addiction .
  • Behavioral Studies
    • In animal models, administration of the compound resulted in reduced depressive-like behavior, supporting its potential as an antidepressant agent .

Research Findings

Recent studies have focused on the synthesis and characterization of the compound, exploring its biological implications:

Synthesis Pathways

The synthesis typically involves multi-step organic reactions, starting from 4-(dimethylamino)phenyl derivatives and phenylpiperazine intermediates. Key methods include:

  • Coupling Reactions : Utilizing reagents like EDCI for efficient formation of the final product.
  • Purification Techniques : Employing HPLC for high purity levels necessary for biological testing.

Data Table of Biological Studies

Study ReferenceBiological ActivityFindings
Dopamine D3 Receptor BindingHigh affinity; potential for neuropsychiatric treatment
Antidepressant EffectsReduced depressive behavior in animal models
Pharmacological ProfilingModulation of serotonin pathways

Comparison with Similar Compounds

Structural Analogues with Piperazine-Sulfonamide Linkages

a. N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methyl-3-nitrobenzamide ()

  • Key Differences: Replaces the dimethylamino-phenyl group with a nitrobenzamide moiety.

b. N-[2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl]-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide ()

  • Key Differences: Incorporates a furan-2-yl group and a benzodioxine ring instead of the dimethylamino-phenyl chain.
  • Implications : The benzodioxine ring may enhance π-π stacking interactions, while the furan group could influence metabolic pathways .

c. N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()

  • Key Differences : Uses an acetamide linker and a 4-methylphenyl sulfonyl group.

Bis-Sulfonamide Derivatives

a. 4-Chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide ()

  • Key Differences : Dual sulfonamide groups with chlorophenyl substituents.
  • Implications : Chlorine’s electronegativity may enhance binding to hydrophobic pockets, but dual sulfonamides could increase renal toxicity risks .

Piperazine Derivatives with Aryl Substituents ()

Several compounds from highlight the impact of substituent variation:

  • 3h : 3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl methanesulfonate
  • 3i : 3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulfonate
  • 3e' : 1-(2-Chloroethyl)-4-(3-methoxyphenyl)piperazine

Structural and Functional Insights :

  • Fluorine and chlorine substituents modulate receptor affinity via electronic effects.
  • Methoxy groups (-OCH₃) improve solubility but may reduce blood-brain barrier penetration compared to dimethylamino groups .

Dual Sulfonamide-Methoxy Derivatives ()

N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-[4-(3-methoxybenzene-1-sulfonyl)piperazin-1-yl]benzene-1-sulfonamide

  • Key Differences : Dual sulfonamide groups with methoxy substituents.
  • Implications : Methoxy groups enhance solubility but may compete with sulfonamide hydrogen-bonding interactions .

Data Table: Structural and Functional Comparison

Compound Name (Source) Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Dimethylamino-phenyl, phenylpiperazine ~530 (estimated) Balanced lipophilicity, CNS potential
Nitrobenzamide ~462 Strong electron-withdrawing effects
Furan-2-yl, benzodioxine ~528 Enhanced π-π stacking
4-Methylphenyl sulfonyl, acetamide ~434 Improved solubility
Bis-chlorophenyl sulfonamide ~496 Hydrophobic binding, toxicity risks
(3h) 2-Fluorophenyl ~357 High receptor affinity
Dual methoxy-sulfonamide ~594 High solubility, reduced BBB penetration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.